Galanin (1-13)-Substance P (5-11) amide
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Overview
Description
Galanin (1-13)-Substance P (5-11) amide: is a chimeric peptide that combines fragments of two neuropeptides: galanin and substance P. Galanin is known for its wide range of biological functions, including modulation of neurotransmission and regulation of hormone release. Substance P is involved in pain perception and inflammatory processes. The combination of these two peptides aims to harness their individual properties for potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galanin (1-13)-substance P (5-11) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC
Industrial Production Methods: Techniques such as automated peptide synthesizers and large-scale chromatography are employed .
Chemical Reactions Analysis
Types of Reactions: Galanin (1-13)-substance P (5-11) amide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with altered properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Amino acid derivatives with appropriate protecting groups
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Chemistry: Galanin (1-13)-substance P (5-11) amide is used in studies to understand peptide-receptor interactions and to develop receptor-specific ligands .
Biology: In biological research, this compound helps elucidate the roles of galanin and substance P in various physiological processes, including pain modulation and neuroprotection .
Medicine: Potential therapeutic applications include the development of novel analgesics and anti-inflammatory agents. The compound’s ability to modulate neurotransmission makes it a candidate for treating neurological disorders .
Industry: While industrial applications are less common, the compound’s role in drug development and biochemical research is significant .
Mechanism of Action
Galanin (1-13)-substance P (5-11) amide exerts its effects by binding to specific receptors for galanin and substance P. The galanin fragment interacts with galanin receptors (GALR1, GALR2, GALR3), while the substance P fragment targets neurokinin receptors (NK1, NK2, NK3). These interactions modulate intracellular signaling pathways, leading to effects such as inhibition of adenylate cyclase activity and modulation of calcium ion channels .
Comparison with Similar Compounds
Galanin (1-13)-Pro-Pro- (Ala-Leu)2-Ala amide (M40): Another chimeric peptide with similar receptor interactions
Galanin Fragment 1-13-Spantide I: Combines galanin and spantide fragments for receptor studies
Uniqueness: Galanin (1-13)-substance P (5-11) amide is unique due to its dual action on both galanin and substance P receptors, offering a broader range of biological effects compared to peptides targeting a single receptor type .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOJVPDIYKRJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H151N25O26S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2199.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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